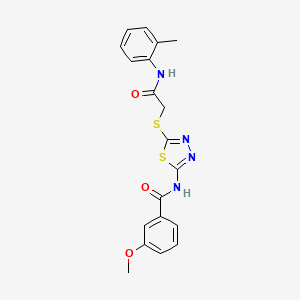

3-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

Descripción

3-Methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic 1,3,4-thiadiazole derivative featuring a benzamide core substituted with a methoxy group at the 3-position and a thioether-linked 2-oxo-2-(o-tolylamino)ethyl side chain. This compound belongs to a class of heterocyclic molecules known for their diverse pharmacological activities, including anticancer, antifungal, and enzyme-inhibitory properties . Its structural complexity arises from the integration of a 1,3,4-thiadiazole ring, a benzamide moiety, and an o-tolylaminoacetamide side chain, which collectively influence its physicochemical and biological behavior. The synthesis typically involves multi-step reactions, such as nucleophilic substitution, cyclization, and amide coupling, with characterization via IR, NMR, and mass spectrometry .

Propiedades

IUPAC Name |

3-methoxy-N-[5-[2-(2-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3S2/c1-12-6-3-4-9-15(12)20-16(24)11-27-19-23-22-18(28-19)21-17(25)13-7-5-8-14(10-13)26-2/h3-10H,11H2,1-2H3,(H,20,24)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBIGNPIJIWMFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

3-Methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article examines its biological activity, synthesis methods, and relevant research findings.

Structural Characteristics

The compound features:

- A methoxy group attached to a benzamide moiety .

- A thioether linkage to a 1,3,4-thiadiazole ring .

- Molecular formula: C19H22N4O2S .

Anticancer Properties

Research indicates that compounds containing the 1,3,4-thiadiazole moiety often exhibit diverse pharmacological properties, including anticancer activity . For instance:

- In vitro studies have shown that derivatives of 1,3,4-thiadiazole can significantly inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) .

- The compound's structure allows for interactions with biological targets such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in cancer cells. Molecular docking studies suggest a strong binding affinity to DHFR, indicating its potential as an anticancer agent .

Antimicrobial Activity

Compounds similar to 3-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have also demonstrated antimicrobial properties. The thiadiazole ring is known for its ability to interact with microbial enzymes, potentially leading to inhibition of microbial growth .

The biological activity of this compound can be attributed to:

- Lipophilicity : The methoxy group enhances membrane permeability.

- Binding interactions : Effective binding to enzymes and receptors involved in critical metabolic pathways .

Research Findings and Case Studies

Synthesis Methods

The synthesis of 3-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide typically involves multi-step synthetic routes. Common methods include:

- Formation of the thiadiazole ring through cyclization reactions.

- Introduction of the methoxy group via methylation.

- Coupling reactions to attach the benzamide moiety.

These methods yield moderate to high purity and yield depending on reaction conditions .

Aplicaciones Científicas De Investigación

Biological Activities

The compound exhibits a range of biological activities due to the presence of the thiadiazole moiety. Research has highlighted several key applications:

-

Antimicrobial Activity:

- Compounds containing thiadiazole rings are known for their antimicrobial properties. Studies suggest that 3-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide may inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents.

-

Anticancer Potential:

- The compound has shown promise in anticancer research. Molecular docking studies indicate that it can effectively bind to enzymes involved in cancer metabolism, such as dihydrofolate reductase (DHFR), suggesting its potential as an anticancer drug. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines .

-

Enzyme Inhibition:

- Interaction studies reveal that this compound can inhibit specific enzymes critical for microbial survival. Its binding affinity to these targets is essential for understanding its mechanism of action and optimizing its efficacy.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several thiadiazole derivatives, including 3-methoxy-N-(5-((2-oxo-2-(o-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antimicrobial agent.

Case Study 2: Anticancer Activity

In another study focusing on anticancer properties, this compound was tested against multiple cancer cell lines. It exhibited dose-dependent cytotoxicity and induced apoptosis in cancer cells through mechanisms involving DNA damage and cell cycle arrest .

Comparación Con Compuestos Similares

Methoxy vs. Nitro Substitutions

- Similar compounds, such as N-(5-(3-Cyano-4-hydroxy-3-methoxyphenyl)acrylamido-1,3,4-thiadiazol-2-yl)benzamide (7f), demonstrated pro-apoptotic activity in cancer cells, suggesting that methoxy positioning influences anticancer efficacy .

- 4-Nitro Substitution: In 4-nitro-N-(5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (), the nitro group introduces strong electron-withdrawing effects, which may enhance reactivity toward nucleophilic targets in microbial enzymes. This compound’s antifungal activity against Candida species highlights the role of electron-deficient aromatic rings in ergosterol biosynthesis inhibition .

Benzamide vs. Propanamide Side Chains

- Benzamide Derivatives : The target compound’s benzamide group is structurally analogous to N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide (7a–7l) , which exhibited acetylcholinesterase inhibitory activity (IC50 values: 0.8–12.4 μM). The benzamide moiety likely contributes to π-π stacking interactions in enzyme active sites .

- Propanamide Derivatives: N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide (7, ) replaces benzamide with a bulkier propanamide chain. This modification reduced CDK5/p25 inhibitory potency compared to benzamide analogs, underscoring the importance of aromaticity in kinase binding .

Thiadiazole Side Chain Modifications

o-Tolylamino vs. p-Tolylamino Groups

- This substituent is absent in N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives, where the para-methyl group enhances planarity and membrane permeability .

- Cyclohexylamino Derivatives: Compounds like 5-(cyclohexylamino)-1,3,4-thiadiazole-2-thiol (2, ) exhibit antifungal activity via ergosterol inhibition but lack the aromatic amino group critical for anticancer activity in methoxy-substituted analogs .

Thioether Linkers vs. Oxadiazole Hybrids

- Thioether Linkage: The target compound’s thioether group is shared with 2-[[5-[2-[[5-(cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-(4-nitrophenyl)ethan-1-one (6e), which showed moderate anticandidal activity (MIC: 8–32 μg/mL). The thioether’s flexibility may facilitate target binding .

- Oxadiazole-Thiadiazole Hybrids : Hybrids like 6a–6s () replace the acetamide side chain with oxadiazole rings, improving metabolic stability but reducing solubility. These hybrids prioritize antifungal over anticancer applications .

Table 1: Activity Profiles of Selected 1,3,4-Thiadiazole Derivatives

Q & A

Q. What synthetic methods are commonly employed for the preparation of this compound?

The synthesis typically involves multi-step protocols, including:

- Stepwise functionalization : Initial formation of benzamidoacetic acid derivatives via condensation reactions (e.g., coupling of o-tolylaminoethyl thiol with 1,3,4-thiadiazol-2-amine intermediates) .

- Microwave-assisted synthesis : Accelerated cyclization and coupling steps under controlled microwave irradiation to improve reaction efficiency .

- Acid-catalyzed cyclization : Use of concentrated sulfuric acid to facilitate heterocyclization, as described for analogous thiadiazol derivatives (yields up to 97.4% under optimized conditions) .

Key reagents: Ethanol, pyridine, or dichloromethane as solvents; TLC for reaction monitoring .

Q. How is the purity and structural integrity verified during synthesis?

- Purity assessment : Thin-layer chromatography (TLC) with chloroform:acetone (3:1) or similar solvent systems .

- Physical characterization : Melting point determination (uncorrected, open capillary method) .

- Spectral analysis :

- IR spectroscopy : Identification of amide C=O (1649–1670 cm⁻¹) and thiadiazole C=N (1490–1542 cm⁻¹) stretches .

- NMR : ¹H and ¹³C NMR to confirm substituent integration (e.g., methoxy groups at δ ~3.8 ppm, aromatic protons at δ 7.2–8.9 ppm) .

- Mass spectrometry : High-resolution MS (e.g., [M+H]⁺ peaks) for molecular weight validation .

Q. What initial biological screening assays are recommended?

- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against Staphylococcus aureus, Escherichia coli, and Candida albicans .

- Anticancer potential : In vitro cytotoxicity screening using MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- Enzyme inhibition : Evaluation against targets like pyruvate:ferredoxin oxidoreductase (PFOR) via spectrophotometric methods .

Advanced Research Questions

Q. How can X-ray diffraction resolve ambiguities in molecular structure?

- Co-crystallization strategies : Isolate intermediates (e.g., N-substituted thioacetamides) for single-crystal X-ray analysis, resolving bond angles and torsional strain in thiadiazole rings .

- Hydrogen bonding networks : Identify intermolecular interactions (e.g., N–H⋯N or C–H⋯O bonds) that stabilize crystal packing .

- Validation of stereochemistry : Confirm E/Z configurations in amide or thioether linkages .

Q. How to address co-crystallization challenges during intermediate isolation?

- Solvent optimization : Test polar/non-polar solvent mixtures (e.g., methanol:water or ethyl acetate:hexane) to favor selective crystallization .

- Reaction termination : Quench reactions at partial conversion to isolate intermediates before full cyclization .

- Chromatographic purification : Use silica gel columns with gradient elution (e.g., chloroform → acetone) for challenging separations .

Q. How to resolve contradictory spectral data (e.g., NMR/IR)?

- Computational validation : Compare experimental IR/NMR with density functional theory (DFT)-simulated spectra .

- Deuterated solvent trials : Repeat ¹H NMR in DMSO-d₆ or CDCl₃ to assess solvent-induced shifts .

- Dynamic NMR : Analyze variable-temperature spectra to detect conformational exchange in flexible substituents .

Q. What mechanistic insights are gained from heterocyclization studies?

- Intermediate trapping : Identify transient species (e.g., thioureas or isothiocyanates) via LC-MS or in situ IR .

- Acid catalysis role : Probe sulfuric acid’s dual function as proton donor and dehydrating agent using kinetic isotope effects .

- Thiadiazole ring formation : Monitor C–S and C–N bond formation via ¹³C isotopic labeling .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.